2-(ベンジルアミノ)ニコチン酸

概要

説明

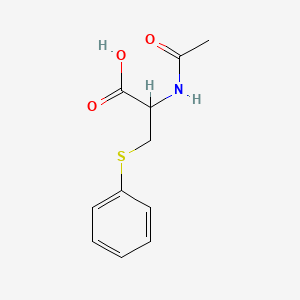

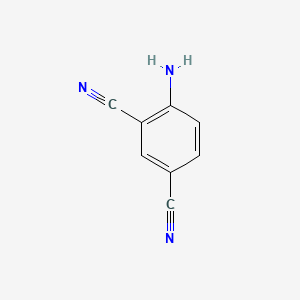

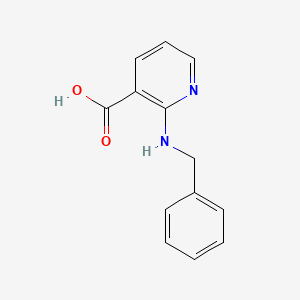

2-(Benzylamino)nicotinic acid is a useful research compound. Its molecular formula is C13H12N2O2 and its molecular weight is 228.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-(Benzylamino)nicotinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Benzylamino)nicotinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

バイオアベイラビリティ

「2-(ベンジルアミノ)ニコチン酸」のバイオアベイラビリティは、その用途において重要な要素です。 「ナイアシン」という用語は、しばしばニコチン酸 (NA) として定義されますが、より広範には「ニコチンアミド (ニコチン酸アミド)、ニコチン酸 (ピリジン-3-カルボン酸)、およびニコチンアミドの生物学的活性を示す誘導体」と定義できます .

脂質修飾剤

薬理学的効果を生じるのに十分な量で投与すると、NAと徐放性ニコチン酸 (ER-NA) は、幅広い効果を持つ強力な脂質修飾剤です . これらの効果は、低高密度リポタンパク質コレステロール (HDL-C)、高低密度リポタンパク質コレステロール (LDL-C)、高リポタンパク質a、および高トリグリセリド血症に関連するリスクを軽減することを目的としています .

心血管リスクの軽減

「2-(ベンジルアミノ)ニコチン酸」の脂質修飾効果は、脂質異常症に関連する心血管リスクの軽減に役立ちます . ただし、目標LDL-Cレベルを達成した後も、残留心血管リスクが残っており、一部は心血管疾患の他のリスクマーカーに関連しています .

治療用途

ナイアシンは、高LDL-Cだけでなく、低HDL-C、高リポタンパク質a、および高トリグリセリド血症を修正するための治療に有効な薬剤と考えられています . 市販されているナイアシンの形態には、非結合ナイアシンまたは遊離ニコチン酸 (NA) と、時間をかけて徐々に放出されるNAの形態である徐放性NAが含まれます .

Safety and Hazards

作用機序

Target of Action

2-(Benzylamino)nicotinic acid, a derivative of niacin, primarily targets the nicotinamide coenzymes . These coenzymes play a crucial role in metabolism, acting as electron donors or acceptors in redox reactions catalyzed by various enzymes .

Mode of Action

The compound interacts with its targets by acting as a precursor to nicotinamide coenzymes . The effectiveness of niacin as a precursor of nicotinamide coenzymes is determined by the activity of enzymes that promote its conversion to NAD .

Biochemical Pathways

The biochemical pathways affected by 2-(Benzylamino)nicotinic acid are those involving the nicotinamide coenzymes . These coenzymes participate in many vital redox reactions catalyzed by dozens of different enzymes . A very high NAD+/NADH ratio promotes oxidative catabolism, resulting in ATP synthesis .

Result of Action

The molecular and cellular effects of 2-(Benzylamino)nicotinic acid’s action are primarily related to its role as a precursor of nicotinamide coenzymes . By contributing to the intracellular pool of niacin, it supports redox metabolism and the functioning of NAD-dependent pathways .

生化学分析

Biochemical Properties

2-(Benzylamino)nicotinic acid plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with several enzymes, proteins, and other biomolecules, influencing their function and activity. For instance, it has been observed to interact with nicotinamide adenine dinucleotide (NAD), a vital cofactor in oxidation-reduction reactions . The nature of these interactions often involves the binding of 2-(Benzylamino)nicotinic acid to the active sites of enzymes, thereby modulating their catalytic activities.

Cellular Effects

The effects of 2-(Benzylamino)nicotinic acid on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 2-(Benzylamino)nicotinic acid has been shown to affect the levels of NAD, which in turn impacts energy metabolism and cellular communication . Additionally, it can alter gene expression patterns, leading to changes in cellular behavior and function.

Molecular Mechanism

At the molecular level, 2-(Benzylamino)nicotinic acid exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity . This binding interaction can also lead to changes in gene expression, further influencing cellular functions.

Temporal Effects in Laboratory Settings

The temporal effects of 2-(Benzylamino)nicotinic acid in laboratory settings are characterized by its stability, degradation, and long-term effects on cellular function. Over time, the compound may undergo degradation, leading to a decrease in its efficacy . Its long-term effects on cellular function, such as sustained changes in gene expression and metabolic activity, have been observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of 2-(Benzylamino)nicotinic acid vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. These threshold effects highlight the importance of dosage optimization in experimental settings.

Metabolic Pathways

2-(Benzylamino)nicotinic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. It plays a role in the biosynthesis of NAD, a critical cofactor in numerous biochemical reactions . The compound’s involvement in these pathways can influence metabolic flux and metabolite levels, thereby affecting overall cellular metabolism.

Transport and Distribution

The transport and distribution of 2-(Benzylamino)nicotinic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate its localization and accumulation in particular cellular compartments . The compound’s distribution can significantly impact its activity and function, influencing its overall efficacy in biochemical reactions.

Subcellular Localization

The subcellular localization of 2-(Benzylamino)nicotinic acid is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can affect its interactions with other biomolecules and its overall role in cellular processes.

特性

IUPAC Name |

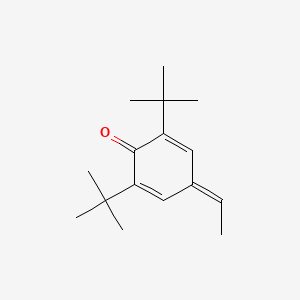

2-(benzylamino)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c16-13(17)11-7-4-8-14-12(11)15-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHAACQWBYCPTNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=C(C=CC=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80187161 | |

| Record name | Nicotinic acid, 2-(benzylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80187161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33522-80-4 | |

| Record name | Nicotinic acid, 2-(benzylamino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033522804 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nicotinic acid, 2-(benzylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80187161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(Benzo[d][1,3]dioxol-5-yl)propan-2-ol](/img/structure/B1266411.png)